molecular formula C14H14FN3O2S B6507995 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-77-0

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No.: B6507995
CAS No.: 887223-77-0
M. Wt: 307.35 g/mol
InChI Key: DYXSWBDDFWBXQF-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07907603 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSWBDDFWBXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

    Target of Action

    The primary target of this compound is the histone deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, thereby condensing the chromatin structure and repressing gene transcription.

    Mode of Action

    This compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones. This inhibition leads to an open chromatin structure, promoting gene transcription.

    Biochemical Pathways

    The inhibition of HDAC3 affects the MAP kinase signal transduction pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting HDAC3, the compound can influence these processes.

    Pharmacokinetics

    Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

    Result of Action

    The inhibition of HDAC3 by this compound can lead to changes in gene expression. In mouse studies, it has been shown to facilitate extinction of cocaine-seeking behavior and enhance long-term object memory acquisition and consolidation .

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN4O3S. The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a methoxyacetamide moiety.

PropertyValue
Molecular FormulaC17H17FN4O3S
Molecular Weight366.41 g/mol
IUPAC NameThis compound
SMILESO=C(C(N1CCOCC1)=O)Nc1c(CSC2)c2nn1-c(cc1)ccc1F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which play a critical role in inflammation and pain pathways.
  • Receptor Modulation : It may also interact with neurotransmitter receptors in the central nervous system, potentially influencing mood and cognitive functions.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that thienopyrazole derivatives exhibit antimicrobial properties against several bacterial strains. The presence of the fluorophenyl group enhances the lipophilicity and membrane penetration of the compound.
  • Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers in vivo, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have indicated that thienopyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Inflammation : A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
  • Anticancer Screening : In vitro assays against human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.

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